5-(1H-pyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(1H-pyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15-11-10-19(16(22)13-4-3-7-17-13)9-6-12(11)18-14-5-1-2-8-20(14)15/h1-5,7-8,17H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLNKFBULOYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction between a pyrrole derivative and a suitable dienophile, followed by subsequent cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound shares key structural motifs with KT5720 (compound 19) and KT5823 (compound 20), including fused polycyclic systems and nitrogen-dense heterocycles. However, distinct substituents and ring fusion patterns differentiate their pharmacological profiles:
Pharmacological Implications
- Target Compound : The pyrrole-2-carbonyl group may enhance hydrogen-bonding interactions with kinase ATP-binding pockets, similar to KT5720’s ester-linked hexyl chain. However, the absence of bulky ester groups (as in KT5720) could improve solubility and membrane permeability.
- KT5720 vs. KT5823: KT5720’s hexyl ester contributes to lipophilicity, favoring cell penetration, while KT5823’s methoxy and epoxy groups confer rigidity and selectivity for PKG over PKA .
Physicochemical Properties
- Solubility : The target compound’s pyrrole-carbonyl group introduces polarity, likely increasing aqueous solubility compared to KT5720’s lipophilic hexyl ester.
- Bioavailability : KT5823’s compact structure and methoxy groups enhance metabolic stability, whereas the target compound’s tricyclic system may pose challenges for passive diffusion.
Biological Activity
5-(1H-pyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrrole moiety and a triazatricyclo framework, which may contribute to its biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14N4O2
- CAS Number : 2034413-18-6
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance:
- Pyrrole Derivatives : Studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Tyrosine Kinase Inhibition : Similar pyrrole derivatives have been explored for their ability to inhibit tyrosine kinases associated with cancer cell proliferation. For example, 4-amino-3-chloro-1H-pyrrole derivatives have demonstrated efficacy against colon cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrole-based compounds is well-documented:
- Cytokine Production : Compounds derived from pyrrole have been shown to significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by:
- Substituents on the Pyrrole Ring : Modifications to the pyrrole ring can enhance or diminish activity against specific targets .
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | < 0.016 | Effective against drug-resistant strains |
| Compound B | Anticancer | 1.0–1.6 × 10^-8 | Inhibits colon cancer cell lines |
| Compound C | Anti-inflammatory | N/A | Inhibits IL-6 and TNF-α production |
Case Studies
Several studies have highlighted the biological potential of pyrrole derivatives:
- Anti-TB Activity : A study focused on pyrrole-based compounds showed promising results against drug-resistant tuberculosis strains with MIC values lower than 0.016 µg/mL .
- Cancer Cell Line Studies : Research demonstrated that specific modifications to pyrrole derivatives could lead to significant inhibition of various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(1H-pyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and acylation. Key steps include:
-
Pyrrole ring formation : Use the Paal-Knorr reaction with 4-trifluoromethoxyaniline derivatives to introduce the pyrrole moiety .
-
Triazatricyclo core assembly : Optimize cyclocondensation using catalysts like BF₃·Et₂O under inert atmospheres (e.g., Argon) to minimize side reactions .
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Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and reaction time (12–24 hours) to achieve yields >70% .
Step Reaction Type Key Conditions Yield (%) Pyrrole formation Paal-Knorr 4 h, 100°C, DMF 85 Cyclocondensation Cyclization BF₃·Et₂O, THF, 72 h 72
Q. How can researchers ensure purity during synthesis and purification?
- Methodological Answer :
- Chromatography : Use gradient silica gel column chromatography (hexane/ethyl acetate, 3:1 to 1:2) to separate isomers or byproducts .
- Recrystallization : Employ ethanol/water mixtures (70:30 v/v) to isolate crystalline products with >98% purity .
- Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (DMSO-d₆, 500 MHz) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm) to confirm the triazatricyclo and pyrrole moieties .
- HRMS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.1542) .
- X-ray crystallography : Determine spatial arrangement of the tricyclic core (e.g., dihedral angles between rings: 15–25°) .
Q. What preliminary biological screening methods are recommended?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases) via fluorescence-based assays (IC₅₀ values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How does the compound’s environmental fate impact ecological risk assessment?
- Methodological Answer :
- Degradation studies : Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 5–9) to assess stability. Half-life in water: >30 days .
- Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask method (log P = 2.5 indicates moderate bioaccumulation) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
-
Core modifications : Compare analogs with substituted pyrroles (e.g., 5-methyl vs. 5-fluoro) to evaluate potency shifts .
-
Functional group analysis : Replace the carbonyl group with sulfonamide to assess solubility and binding affinity .
Analog Modification Bioactivity (IC₅₀, µM) Solubility (mg/mL) Parent compound – 8.2 0.15 5-Fluoro-pyrrole Fluorination at C5 5.1 0.09 Sulfonamide CO → SO₂NH₂ 12.4 0.45
Q. What mechanistic insights explain contradictory bioactivity data across studies?
- Methodological Answer :
- Metabolic interference : Use hepatic microsome assays to identify cytochrome P450-mediated degradation (e.g., CYP3A4 reduces efficacy by 40%) .
- Protein binding : Perform SPR (surface plasmon resonance) to measure binding kinetics (e.g., K_d = 120 nM vs. reported 80 nM) .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with kinase ATP-binding pockets (PDB ID: 1ATP). Key interactions: H-bond with Lys72, π-π stacking with Phe80 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported synthetic yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
